molecular formula C14H18Cl2N2S B1396788 N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332529-42-6

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride

Cat. No. B1396788
CAS RN: 1332529-42-6
M. Wt: 317.3 g/mol
InChI Key: VVGJDLQNLOEKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride” is a compound that is not intended for human or veterinary use and is for research use only. Thiazoles, which are important heterocyclics, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H18Cl2N2S and a molecular weight of 317.3 g/mol. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Neurodegenerative Diseases

  • N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride, as a metabotropic glutamate receptor 5 antagonist, shows potential in protecting dopaminergic and noradrenergic neurons from degeneration. This is particularly relevant for Parkinson's disease treatment, as demonstrated in a study where its efficacy was tested in monkeys treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms (Masilamoni et al., 2011).

Anticancer Activity

  • Several studies have explored the anticancer properties of compounds similar to this compound. For instance, novel thiadiazoles and thiazoles incorporating the pyrazole moiety have shown promising anticancer activity, particularly against breast carcinoma cell lines (Gomha et al., 2014).
  • Another study synthesized new thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, exhibiting potent anticancer agents, notably against hepatocellular carcinoma (Gomha et al., 2017).

Antimicrobial Activity

  • A study synthesized new 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, [1,2,4]Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole Derivatives containing the thiazole moiety, which were tested for antimicrobial activity against different microorganisms, showing significant results (Abdelhamid et al., 2010).

Antifungal Activity

  • The compound's analogues have been explored for their antifungal properties, as seen in a study where derivatives were synthesized and tested against Phytophthora capsici, a phytopathogenic fungus, showing potential in controlling phytopathogenic diseases (Nam et al., 2011).

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives to act as potential drug molecules with lesser side effects .

Biochemical Analysis

Biochemical Properties

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis . Additionally, it can impact the expression of genes involved in critical cellular functions, thereby influencing overall cell behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may have implications for its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can affect metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.2ClH/c1-10-13(9-15-12-7-8-12)17-14(16-10)11-5-3-2-4-6-11;;/h2-6,12,15H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGJDLQNLOEKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride

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